molecular formula C19H24N2 B3050173 Fluorene-9,9-(bis)propylamine CAS No. 2409-19-0

Fluorene-9,9-(bis)propylamine

Cat. No. B3050173
CAS RN: 2409-19-0
M. Wt: 280.4 g/mol
InChI Key: YREZIWUCYDRMPK-UHFFFAOYSA-N
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Description

Fluorene-9,9-(bis)propylamine is a chemical compound . It has a molecular formula of C19H24N2 and a molecular weight of 280.4 g/mol.


Synthesis Analysis

The synthesis of similar compounds, such as 9,9-bis(4-hydroxyphenyl)fluorene, has been achieved through the use of bifunctional ionic liquids (BFILs) containing sulfonic acid and sulfhydryl groups . These BFILs were synthesized and characterized by NMR and MS. The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .


Molecular Structure Analysis

While specific structural analysis for this compound is not available, similar compounds have been studied. For instance, the structure of 9,9-bis(4-hydroxyphenyl)fluorene was characterized by NMR and MS .


Chemical Reactions Analysis

The catalytic properties of BFILs in the condensation reaction of 9-fluorenone and phenol were studied. BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .

Scientific Research Applications

1. Solar Cell Technology

Fluorene-9,9-(bis)propylamine derivatives have shown significant potential in solar cell technology. For instance, small molecules based on 9,9-bis(4-diphenylaminophenyl)fluorene, functionalized with triphenylamine moieties, have been developed as dopant-free hole transporting materials in planar inverted perovskite solar cells. This development has led to power conversion efficiencies of up to 17.1% with enhanced stability (Pham et al., 2019).

2. Photophysical Properties

The linear and two-photon photophysical properties of symmetrical diphenylaminofluorene-based materials have been extensively studied. These materials, including 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene, have demonstrated significant two-photon absorption spectra, making them useful in applications like photodynamic therapy and imaging (Belfield et al., 2004).

3. Memory Devices

Polyfluorene-based copolymers containing electron-rich triphenylamine and electron-poor 9,9-bis(3,4-bis(3,4-dicyanophenoxy)phenyl) side chains have been synthesized for use in write-once-read-many-times (WORM) memory devices. These materials exhibit strong photoluminescence and stable memory characteristics, suitable for permanent storage of digital images (Zhuang et al., 2010).

4. Polymer Chemistry

Novel polyimides derived from fluorene structures, such as 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene), have been synthesized. These polyimides exhibit excellent organosolubility, optical transparency, and thermal stability, making them valuable for applications in electronics and optoelectronics (Zhang et al., 2010).

5. Organic Light Emitting Diodes (OLEDs)

Fluorene-based oligomers have been developed to improve the thermal stability of hole-transport materials in OLEDs. These oligomers, synthesized using 9,9-dialkyl-functionalized fluorenes, provide high glass-transition temperatures and enhanced stability in OLED applications (Kimura et al., 2007).

6. Functional Materials Research

Research into fluorene structures has uncovered their wide application in functional materials. This includes their use in photosensitive materials, OLEDs, pharmaceuticals, and as monomers in polymers, demonstrating their versatility in various scientific fields (Wang Ji-ping, 2011).

7. Electroluminescent Materials

Novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been synthesized, showing potential in device fabrication due to their high external quantum efficiencies and solubility in polar solvents. Such materials are promising for applications in light-emitting diodes and displays (Huang et al., 2004).

Safety and Hazards

While specific safety data for Fluorene-9,9-(bis)propylamine is not available, similar compounds like Fluorene have been studied. Fluorene is considered hazardous and causes serious eye irritation. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Fluorene-9,9-(bis)propylamine and similar compounds have potential applications in various fields. For instance, small molecules based on 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine moieties have been used to boost the performance of inverted perovskite solar cells .

properties

IUPAC Name

3-[9-(3-aminopropyl)fluoren-9-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c20-13-5-11-19(12-6-14-21)17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10H,5-6,11-14,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREZIWUCYDRMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCN)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178815
Record name Fluorene-9,9-(bis)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2409-19-0
Record name Fluorene-9,9-(bis)propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorene-9,9-(bis)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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